5-丁氧基-2-氯吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

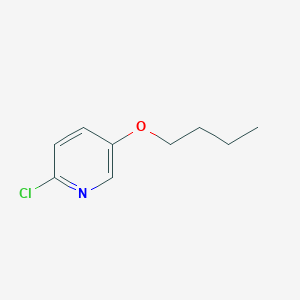

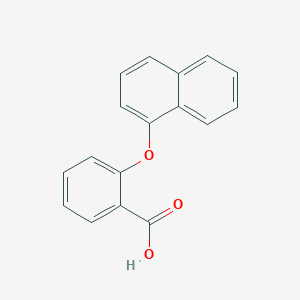

5-Butoxy-2-chloropyridine is a chemical compound used in organic synthesis . It is a valuable building block in the creation of more complex molecules .

Synthesis Analysis

The synthesis of 5-Butoxy-2-chloropyridine involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis

The molecular structure of 5-Butoxy-2-chloropyridine is represented by the InChI code1S/C9H12ClNO/c1-2-3-6-12-8-4-5-9 (10)11-7-8/h4-5,7H,2-3,6H2,1H3 . Chemical Reactions Analysis

5-Butoxy-2-chloropyridine can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also participate in the protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

5-Butoxy-2-chloropyridine is a liquid at room temperature . Its molecular weight is 185.65 .科学研究应用

医药应用

5-丁氧基-2-氯吡啶: 是一种在合成各种药物化合物中起重要作用的中间体。 其结构允许将丁氧基引入更复杂的分子中,这对于药物的药代动力学至关重要 。例如,它可以用于合成旨在与生物靶标(如酶或受体)相互作用的分子,这可能导致新药物的开发。

农用化学品合成

在农用化学品行业,5-丁氧基-2-氯吡啶 用作合成除草剂和杀虫剂的前体。 它与其他有机化合物的反应性(由氯吡啶部分介导)使其成为保护作物免受害虫和疾病的化合物的基本组成部分 。

材料科学

这种化合物在材料科学中被用作合成先进材料的化学前体。 将其纳入聚合物和涂层中可以赋予特定的性能,例如提高耐用性或抵抗环境因素 。

有机合成

5-丁氧基-2-氯吡啶: 用于有机合成,特别是在交叉偶联反应(如铃木-宫浦偶联反应)中。 这种反应是构建碳-碳键的基石,对于创建复杂的有机分子至关重要 。

药物化学

在药物化学中,5-丁氧基-2-氯吡啶 参与药物候选物的合成。 它可用于改变分子的亲脂性,这是决定药物在体内的吸收和分布的关键因素 。

分析化学

最后,5-丁氧基-2-氯吡啶 可以用作分析方法(如 HPLC-UV)中的标准或参考化合物,以识别和定量药物成分中的杂质。 其独特的 UV 特征有助于准确检测相关物质 。

作用机制

The mechanism of action of 5-Butoxy-2-chloropyridine in chemical reactions often involves the Suzuki–Miyaura coupling process. This process involves the oxidative addition of palladium to form a new Pd–C bond, followed by transmetalation, where organic groups are transferred from boron to palladium .

安全和危害

5-Butoxy-2-chloropyridine is classified under GHS07 for safety. It may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

属性

IUPAC Name |

5-butoxy-2-chloropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMNCGKKULINJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CN=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxypropyl)-2-(4-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2569609.png)

![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2569610.png)

![N-[(3-Hydroxycyclobutyl)methyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2569616.png)

![1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2569618.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569619.png)

![N-(3,5-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2569624.png)

![4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2569626.png)